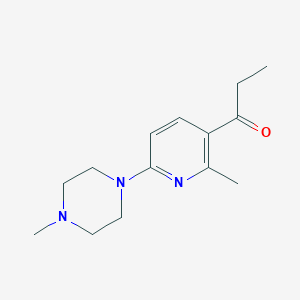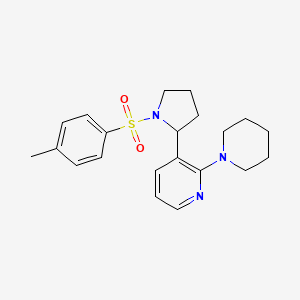
1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction leads to the formation of the isoxazole ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts or alcohols.
Applications De Recherche Scientifique
1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid can be compared with other isoxazole derivatives, such as:
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds have shown antifungal activities.
Isoxazole-based drugs: Various marketed drugs with isoxazole nuclei belong to different therapeutic categories, including analgesics, anti-inflammatory agents, and anticancer drugs.
The uniqueness of 1-(5-(4-Isopropylphenyl)isoxazol-3-yl)cyclobutanecarboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
1-[5-(4-propan-2-ylphenyl)-1,2-oxazol-3-yl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)12-4-6-13(7-5-12)14-10-15(18-21-14)17(16(19)20)8-3-9-17/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20) |
Clé InChI |
NFFLBBWJBKIAFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C3(CCC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


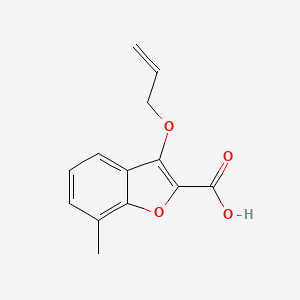
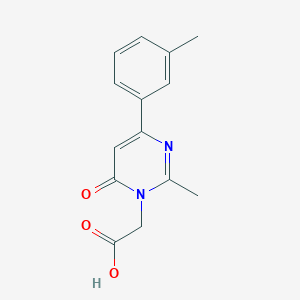


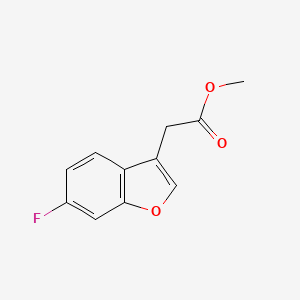
![N-Ethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800726.png)
![2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetonitrile](/img/structure/B11800728.png)

![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)
